6-Fluoro-2-phenylbenzoic acid CAS number and structure
6-Fluoro-2-phenylbenzoic acid CAS number and structure
This guide serves as a definitive technical resource for 6-Fluoro-2-phenylbenzoic acid (CAS 1841-56-1), a sterically crowded biaryl scaffold used in advanced medicinal chemistry and materials science.
Identity, Synthesis, and Application Protocols
Part 1: Compound Identity & Structural Analysis
6-Fluoro-2-phenylbenzoic acid is a functionalized biphenyl intermediate characterized by significant steric crowding around the carboxylate moiety. The presence of the fluorine atom at the C6 position (ortho to the carboxyl group) and the phenyl ring at C2 (the other ortho position) creates a "buttressing effect," forcing the carboxyl group out of planarity with the aromatic core.
Key Identifiers
| Parameter | Detail |
| CAS Number | 1841-56-1 |
| IUPAC Name | 6-Fluoro-2-phenylbenzoic acid |
| Synonym | 3-Fluoro-[1,1'-biphenyl]-2-carboxylic acid |
| Molecular Formula | C₁₃H₉FO₂ |
| Molecular Weight | 216.21 g/mol |
| SMILES | OC(=O)C1=C(C=CC=C1F)C2=CC=CC=C2 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 148–152 °C (Typical for analogous nitro-derivatives; experimental verification recommended) |
Structural Logic: The "Sandwiched" Carboxyl
The unique reactivity of this compound stems from the positioning of the carboxyl group (C1) between a phenyl ring (C2) and a fluorine atom (C6).
-
Electronic Effect: The C6-Fluorine exerts a strong inductive withdrawing effect (-I), significantly lowering the pKa of the benzoic acid relative to unsubstituted biphenyl-2-carboxylic acid.
-
Steric Effect: The C2-Phenyl group introduces steric clash, preventing coplanarity. While the biaryl axis itself (C2–C1') possesses only one large ortho substituent (the carboxyl group), preventing stable atropisomerism at room temperature (Class 1), the molecule adopts a twisted conformation critical for binding in sterically demanding protein pockets.
Part 2: Synthetic Methodology
The synthesis of 6-Fluoro-2-phenylbenzoic acid requires overcoming the steric hindrance at the coupling site. Standard Suzuki-Miyaura conditions often fail to produce high yields due to the ortho-substitution pattern. The following protocol utilizes SPhos , a bulky, electron-rich phosphine ligand designed to facilitate oxidative addition and reductive elimination in hindered substrates.
Optimized Protocol: Sterically Hindered Suzuki Coupling
Reaction Scheme: 2-Bromo-6-fluorobenzoic acid + Phenylboronic acid → 6-Fluoro-2-phenylbenzoic acid
Materials & Reagents
-
Substrate: 2-Bromo-6-fluorobenzoic acid (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1 ratio)
Step-by-Step Workflow
-
Catalyst Pre-complexation (Critical Step):
-
In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ and SPhos.
-
Add anhydrous Toluene (5 mL/mmol substrate) and stir at room temperature for 15 minutes. Explanation: This generates the active monoligated Pd(0) species prior to substrate addition, preventing catalyst deactivation.
-
-
Substrate Addition:
-
Add 2-Bromo-6-fluorobenzoic acid, Phenylboronic acid, and finely ground K₃PO₄ to the reaction vessel.
-
Add degassed water (0.5 mL/mmol substrate) to dissolve the inorganic base and facilitate the transmetallation cycle.
-
-
Reaction:
-
Seal the vessel and heat to 100 °C for 12–16 hours.
-
Monitoring: Monitor via LC-MS. The starting bromide (Rt ~ X min) should disappear, replaced by the product peak (M-H = 215.2).
-
-
Workup & Purification (Self-Validating):
-
Cool to room temperature. Dilute with EtOAc and water.
-
Phase Separation: The product is an acid. It will reside in the aqueous phase if the pH is basic (from K₃PO₄).
-
Validation: Wash the organic layer with water. Combine aqueous layers.
-
Acidification: Carefully acidify the combined aqueous layer with 1M HCl to pH ~2. The product should precipitate as a white solid.
-
Extraction: Extract the milky aqueous suspension with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
-
Recrystallization: Recrystallize from Ethanol/Hexane to obtain high-purity (>98%) solids.
-
Part 3: Visualization of Reaction Pathways
Figure 1: Catalytic Cycle & Steric Management
The following diagram illustrates the Suzuki-Miyaura cycle, highlighting where the SPhos ligand plays a crucial role in overcoming the steric barrier of the ortho-substituted benzoic acid.
Caption: Figure 1. The SPhos-mediated catalytic cycle. The bulky ligand protects the Pd center and facilitates the coupling of the sterically hindered 2,6-disubstituted aryl bromide.
Part 4: Applications & Downstream Chemistry
Synthesis of Fluorinated Fluorenones
6-Fluoro-2-phenylbenzoic acid is a prime precursor for 4-fluorofluoren-9-one via intramolecular Friedel-Crafts acylation. This scaffold is prevalent in organic electronics and bioactive alkaloids.
-
Reagent: Polyphosphoric Acid (PPA) or H₂SO₄.
-
Conditions: 120 °C, 2 hours.
-
Mechanism: The carboxyl group is protonated to form an acylium ion, which performs an electrophilic attack on the pendant phenyl ring.
-
Regioselectivity: Cyclization occurs exclusively at the ortho position of the phenyl ring.
Figure 2: Cyclization Pathway
Caption: Figure 2. Acid-mediated cyclization to form the tricyclic fluorenone core.
Medicinal Chemistry Utility
-
Bioisostere: The 2-phenylbenzoic acid motif serves as a lipophilic bioisostere for salicylic acid derivatives.
-
Metabolic Stability: The C6-Fluorine blocks metabolic oxidation at the sensitive ortho-position, extending the half-life of the drug candidate.
Part 5: Quantitative Data Summary
| Property | Value | Context |
| pKa (Calc) | ~3.2 | More acidic than benzoic acid (4.2) due to ortho-F (-I effect) and steric deconjugation. |
| LogP | 3.4 | Highly lipophilic; requires organic co-solvents for biological assays. |
| H-Bond Donors | 1 | Carboxylic acid OH. |
| H-Bond Acceptors | 2 | Carbonyl O and Fluorine. |
| Rotatable Bonds | 1 | Biaryl axis (C2-C1'). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19024226, 6-Fluoro-2-phenylbenzoic acid. Retrieved January 29, 2026 from [Link]
- Gevorgyan, V., et al. (2013).Palladium-Catalyzed C–H Activation/Oxidative Cyclization of Arylcarboxylic Acids. Chemistry – A European Journal, 19(1), 1-9.
-
Barder, T. E., Walker, S. D., Martin, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link] (Foundational protocol for SPhos usage in hindered biaryls).
